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Compound of Interest

Compound Name: 2-Cyclohexylacetamide

Cat. No.: B1347066

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
structure of 2-Cyclohexylacetamide. The information is curated for researchers, scientists,
and professionals in the field of drug development who are interested in the synthesis,
characterization, and potential applications of this molecule.

Chemical Identity and Physical Properties

2-Cyclohexylacetamide, also known as cyclohexaneacetamide, is a primary amide derivative
of cyclohexaneacetic acid. It possesses a molecular formula of CsHi1sNO and a molecular
weight of approximately 141.21 g/mol .[1] The fundamental chemical identifiers and physical
properties are summarized in the table below.
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Identifier Value Reference
IUPAC Name 2-Cyclohexylacetamide N/A
Synonyms Cyclohexaneacetamide [1]

CAS Number 1503-87-3 [1]
Molecular Formula CsH1sNO [1]
Molecular Weight 141.21 g/mol [1]

Boiling Point 301.3 °C at 760 mmHg [2]

Density 0.975 g/cm? [2]

] ] 101-103 °C (for the isomer N-
Melting Point ) [3114]
Cyclohexylacetamide)

Note: An experimental melting point for 2-Cyclohexylacetamide is not readily available in the
cited literature. The value provided is for its structural isomer, N-Cyclohexylacetamide, and
should be considered as an estimate.

Structural Information

The chemical structure of 2-Cyclohexylacetamide consists of a cyclohexyl ring attached to an
acetamide group at the second carbon position. The connectivity of the atoms can be
represented by the SMILES string: NC(CC1CCCCC1)=0.[1]

Molecular Structure

Caption: 2D Chemical Structure of 2-Cyclohexylacetamide.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for 2-Cyclohexylacetamide is not widely available. The
following tables provide predicted spectral characteristics based on the known structure and
data from similar compounds.

'H NMR Spectroscopy (Predicted)
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
) Cyclohexyl -CHz and -
0.8-1.8 Multiplet 11H
CH
20-2.2 Doublet 2H -CH2-C=0
5.3-5.6 Broad Singlet 2H -NH:z
3C NMR Spectroscopy (Predicted)
Chemical Shift (ppm) Assighment
25.5-26.5 Cyclohexyl C4
26.0-27.0 Cyclohexyl C3, C5
32.5-335 Cyclohexyl C2, C6
37.0-38.0 Cyclohexyl C1
44.0-45.0 -CH2-C=0
175.0-176.0 C=0
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm~12) Intensity Assignment
3350 - 3180 Strong, Broad N-H Stretch (Amide)
2925, 2850 Strong C-H Stretch (Cyclohexyl)
1640 - 1680 Strong C=0 Stretch (Amide I)
1550 - 1640 Medium N-H Bend (Amide 1)

Experimental Protocols

Plausible Synthesis of 2-Cyclohexylacetamide
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A detailed experimental protocol for the synthesis of 2-Cyclohexylacetamide is not explicitly
available in the reviewed literature. However, a plausible and common method for the
preparation of primary amides is the reaction of an acid chloride with ammonia. The following is
a proposed experimental protocol based on this general chemical transformation.

Objective: To synthesize 2-Cyclohexylacetamide from Cyclohexylacetyl chloride.
Materials:

o Cyclohexylacetyl chloride

e Ammonium hydroxide (28-30% solution)
e Dichloromethane (DCM)

e Anhydrous sodium sulfate

o Deionized water

e Round-bottom flask

e Magnetic stirrer

e Separatory funnel

» Rotary evaporator

Procedure:

e In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylacetyl
chloride (1 equivalent) in dichloromethane (100 mL).

e Cool the solution to 0 °C using an ice bath.

o Slowly add an excess of concentrated ammonium hydroxide solution (3 equivalents) to the
stirred solution. Maintain the temperature below 10 °C during the addition.
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 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2 hours.

o Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) and
then with brine (50 mL).

» Dry the organic layer over anhydrous sodium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to yield crude 2-Cyclohexylacetamide.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethyl acetate/hexanes).

Synthesis Workflow
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Caption: Proposed workflow for the synthesis of 2-Cyclohexylacetamide.

Potential Biological Activity and Signaling Pathways

While specific biological signaling pathways for 2-Cyclohexylacetamide have not been
detailed in the available literature, the broader class of acetamide derivatives is known to
exhibit anticonvulsant properties.[5][6] The proposed mechanisms of action for these
compounds generally involve the modulation of neuronal excitability.

The primary molecular targets for many anticonvulsant drugs are voltage-gated ion channels
and neurotransmitter receptors.[1][3][7] It is plausible that 2-Cyclohexylacetamide could exert
its effects through one or more of the following generalized pathways:

e Modulation of Voltage-Gated Sodium Channels: By binding to voltage-gated sodium
channels, the influx of sodium ions into neurons can be inhibited, leading to a reduction in
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the firing of action potentials and thereby suppressing seizure activity.

o Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the
primary inhibitory neurotransmitter in the central nervous system. Acetamide derivatives may
enhance GABAergic signaling by acting on GABA-A receptors, increasing the influx of
chloride ions and hyperpolarizing the neuron, making it less likely to fire.[5]

Generalized Anticonvulsant Mechanisms

2-Cyclohexylacetamide
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Caption: Plausible signaling pathways for the anticonvulsant action of acetamide derivatives.

Solubility Profile (Qualitative)
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Quantitative solubility data for 2-Cyclohexylacetamide in various solvents is not readily
available. However, based on its chemical structure, a qualitative solubility profile can be
predicted. The presence of the polar amide group suggests solubility in polar solvents, while
the nonpolar cyclohexyl ring will contribute to solubility in less polar organic solvents.

Solvent Class Predicted Solubility Rationale

) The amide group can form
Polar Protic Solvents (e.g.,

Sparingly Soluble to Soluble hydrogen bonds with protic
Water, Ethanol, Methanol)

solvents.

) The polar nature of the solvent
Polar Aprotic Solvents (e.g.,

Soluble can interact with the polar
Acetone, DMSO, DMF)

amide group.

The nonpolar cyclohexyl group

Nonpolar Solvents (e.g., ] may allow for some interaction,
Slightly Soluble to Insoluble ) ]
Hexane, Toluene) but the polar amide group will
limit solubility.

This in-depth technical guide provides a foundational understanding of 2-
Cyclohexylacetamide for research and development purposes. Further experimental
validation is necessary to confirm the predicted properties and to fully elucidate its biological
activity and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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